1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Overview
Description
The compound 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone is a derivative of 1,2,4-triazole, which is a heterocyclic compound known for its diverse pharmacological activities. Research has shown that 1,2,4-triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antinociceptive properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was achieved through a six-step process starting from 4-methoxy benzoic acid . Similarly, other derivatives, such as 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, were synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine . These methods often involve reactions like alkylation, reduction, and the use of hydrazonate intermediates.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized using various spectroscopic techniques. For example, IR spectroscopy can reveal the presence of functional groups such as C-N, C=N, and C=O . NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule . X-ray crystallography and theoretical methods like DFT calculations are also used to determine the molecular geometry and compare it with experimental data .
Chemical Reactions Analysis
1,2,4-Triazole derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride yielded an oxime derivative . Another example is the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide through the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups and the triazole ring affects properties such as solubility, melting point, and thermal stability. For example, the synthesis of a novel heterocyclic compound with a 1,2,4-triazole moiety revealed its crystal structure and thermal stability through XRD and thermal analysis . The antimicrobial activity of these compounds is also a significant chemical property, with several studies reporting the synthesis and evaluation of 1,2,4-triazole derivatives for their potential to inhibit bacterial and fungal growth .
Scientific Research Applications
Structural Analysis
- The compound 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits specific angular relationships between its molecular fragments, which could be significant in studying the molecular interactions and crystal formations of similar compounds (Kesternich et al., 2010).
Antimicrobial Properties
- Novel derivatives of compounds similar to 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Nagamani et al., 2018).
Anti-Inflammatory Activity
- Derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have been synthesized, exhibiting anti-inflammatory properties. This indicates the potential use of these compounds in developing anti-inflammatory medications (Labanauskas et al., 2004).
Anticancer Properties
- Certain derivatives of compounds structurally related to 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have shown promising anticancer activities, which could be explored for potential therapeutic applications in oncology (Tumosienė et al., 2020).
AntifungalApplications
- Several derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have shown significant antifungal activities, indicating their potential in developing novel antifungal agents for agricultural and medical purposes (Jiang et al., 2015).
Synthesis and Characterization
- The synthesis and characterization of novel derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone, which have potential antimicrobial properties, have been extensively studied. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Bochao et al., 2017).
Future Directions
The 1,2,4-triazole ring is a promising scaffold for the development of new antibacterial agents . With the global spread of drug resistance in bacteria, new potent and safe antimicrobial agents are required . Therefore, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINCHDZKCLOPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612091 | |
Record name | 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
CAS RN |
89082-06-4 | |
Record name | 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.